molecular formula C16H27N7 B5655609 1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole

1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole

Cat. No. B5655609
M. Wt: 317.43 g/mol
InChI Key: WHSAPILIEGDHKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrazole compounds often involves [3+2] cycloaddition reactions between nitriles and sodium azide, catalyzed by transition metals or under thermal conditions. For example, a series of 5-substituted 1H-tetrazoles were synthesized through cycloaddition reactions, showcasing the versatility of tetrazole synthesis methods (Aridoss & Laali, 2011).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, such as 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate, reveals intricate details like planar dihydrobenzimidazol-2-one ring systems and specific conformational preferences. These structural insights are crucial for understanding the compound's reactivity and interactions (Mohan et al., 2010).

Chemical Reactions and Properties

Tetrazole compounds engage in various chemical reactions, including C-H insertion by alkylidene carbenes to form triazines and anionic [3+2] dipolar cycloadditions to form tetrazoles, highlighting the compounds' versatility in chemical transformations (Chen et al., 2020).

properties

IUPAC Name

1-[2-[2-(cyclohexylmethyl)-5-(2-methylpropyl)-1,2,4-triazol-3-yl]ethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N7/c1-13(2)10-15-18-16(8-9-22-12-17-20-21-22)23(19-15)11-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAPILIEGDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=N1)CCN2C=NN=N2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole

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